N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide is a complex organic compound primarily known for its therapeutic applications. It is derived from the alkaloid colchicine, which is extracted from the plant Colchicum autumnale. This compound exhibits significant biological activity, particularly in the treatment of gout and certain types of cancer.
The compound is primarily sourced from Colchicum species, where it acts as a natural product with medicinal properties. Colchicine itself has been used historically for treating gout and inflammatory conditions due to its ability to inhibit microtubule formation.
This compound is classified as an acetamide derivative of colchicine. Its chemical structure includes multiple methoxy groups and a tetrahydrobenzo[a]heptalene framework, which contribute to its unique pharmacological properties.
The synthesis of N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide involves several steps that typically include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are typically employed to monitor the progress of the reaction and assess purity.
The molecular formula for N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide is . The compound features a complex structure characterized by:
The molecular weight of this compound is approximately 415.4364 g/mol. The InChIKey for this compound is YOEMNGTWNPPXCM-UHFFFAOYSA-N .
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide can participate in various chemical reactions typical of amides and methoxy-substituted compounds:
The stability of this compound under different pH levels and temperatures can influence its reactivity. Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for characterizing these reactions.
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide exhibits its pharmacological effects primarily through:
Research indicates that this compound has a low LD50 value (6.1 mg/kg in mice), highlighting its potent biological activity .
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide appears as a light yellow crystalline powder with a melting point around 157 °C when recrystallized from ethyl acetate .
The compound is soluble in water and organic solvents like ethanol and chloroform but insoluble in petroleum ether. Its specific rotation varies based on solvent conditions ([α]17D = -121° in chloroform) .
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide finds applications primarily in:
This compound exemplifies the intersection of natural product chemistry and medicinal applications, showcasing its significance in therapeutic contexts.
The biosynthesis of N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide (colchicine) in Colchicum autumnale and related species involves a convergent pathway starting from the amino acids phenylalanine and tyrosine. The initial steps form the advanced intermediate S-autumnaline through phenylpropanoid and tyrosine-derived intermediates. A pivotal enzymatic transformation occurs via cytochrome P450-dependent ring expansion, converting the S-autumnaline into the distinctive tropolone core characteristic of colchicine alkaloids [6].
Methylation cascades are orchestrated by specific S-adenosyl methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes sequentially add methoxy groups at positions C10, C1, C2, and C3, with substrate specificity dictating the order. The C10 methylation precedes the aromatic ring modifications, while the final C3 methylation occurs after tropolone formation [6] [8]. The acetylation step at the C7 amino group is catalyzed by a BAHD-type acyltransferase utilizing acetyl-CoA as the donor, forming the critical acetamide moiety essential for bioactivity. This acetylation stabilizes the bioactive conformation required for tubulin binding [6].
Table 1: Key Enzymatic Modifications in Colchicine Biosynthesis
Biosynthetic Step | Enzyme Class | Co-factor/Substrate | Position Modified |
---|---|---|---|
Ring expansion | Cytochrome P450 | O₂, NADPH | Tropolone core formation |
O-Methylation I | O-Methyltransferase | SAM | C10 position |
O-Methylation II | O-Methyltransferase | SAM | C1, C2 positions |
N-Acetylation | BAHD acyltransferase | Acetyl-CoA | C7 amino group |
Final O-Methylation | O-Methyltransferase | SAM | C3 position |
Colchicine biosynthesis is phylogenetically constrained, with significant metabolic divergence observed across Liliaceae. Metabolomic profiling reveals high colchicine accumulation in Colchicum (0.1–0.8% dry weight in corms) and Gloriosa superba (0.05–0.6% in seeds), while closely related genera (Lilium, Tulipa) produce minimal or undetectable levels. This distribution correlates with the expression of pathway-specific genes encoding the tailoring enzymes described above [6] [8].
Chemotaxonomic markers include the presence of colchicine and its immediate precursors (demecolcine, colchiceine). Gloriosa exhibits a distinct profile with higher 3-demethylcolchicine concentrations, suggesting species-specific variations in methylation efficiency. Conversely, Androcymbium species accumulate colchicoside (a glycosylated derivative), indicating alternative detoxification/storage mechanisms [2] [5] [8]. Environmental factors induce metabolic plasticity: drought-stressed Colchicum plants show 30–40% elevated colchicine in corms, whereas nitrogen supplementation suppresses biosynthesis by 25% [8].
Table 2: Distribution of Colchicine and Major Analogs in Liliaceae
Genus | Primary Tissue | Colchicine Content (% dry wt.) | Dominant Analog(s) | Chemotype Specificity |
---|---|---|---|---|
Colchicum | Corms | 0.1–0.8% | Colchicine, Demecolcine | High O-methylation |
Gloriosa | Seeds | 0.05–0.6% | 3-Demethylcolchicine | Partial demethylation |
Androcymbium | Leaves | Trace amounts (<0.01%) | Colchicoside | Glycosylation |
Merendera | Roots | 0.2–0.5% | Colchicine, Colchiceine | Oxidation-variable |
Colchicine functions as a potent multi-target defense compound in producing plants. It disrupts microtubule polymerization in herbivores and competing plants through high-affinity binding to β-tubulin, leading to mitotic arrest. In allelopathic interactions, colchicine exuded from Colchicum roots (5–20 µM in soil) inhibits root cell elongation in neighboring plants like Arabidopsis thaliana and Lolium perenne by 60–80% within 72 hours [6]. Against microorganisms, colchicine exhibits broad-spectrum antifungal activity, particularly against soil pathogens (Fusarium oxysporum, Rhizoctonia solani). At 50 µg/mL, it suppresses mycelial growth by 40–90% by disrupting hyphal tip growth mechanics dependent on cytoskeletal dynamics. Bacterial phytopathogens (Pseudomonas syringae, Agrobacterium tumefaciens) show lower susceptibility due to divergent cell division machinery [2] [6].
Insect herbivory triggers defense upregulation: mechanical damage or Spodoptera littoralis feeding on Colchicum leaves induces a 2.5-fold increase in colchicine biosynthetic gene transcripts within 24 hours. This results in corm colchicine accumulation peaking at 120% of baseline levels after 7 days, demonstrating systemic inducible defense [6].
Table 3: Documented Biological Targets and Defense Effects of Colchicine
Ecological Stressor | Target Organism | Effective Concentration | Inhibitory Effect | Mechanism |
---|---|---|---|---|
Allelopathy | Competing plant seedlings | 5–20 µM (soil) | 60–80% root growth inhibition | Cortical microtubule disruption |
Fungal pathogens | Fusarium oxysporum | 50 µg/mL | 90% mycelial growth reduction | Hyphal tip polarization loss |
Fungal pathogens | Rhizoctonia solani | 50 µg/mL | 40% mycelial growth reduction | Septum formation impairment |
Insect herbivory | Spodoptera littoralis | Induced in planta | 70% larval growth reduction | Midgut epithelial mitosis arrest |